1-Boc-5-methyl-3-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-methyl-3-piperidinone, also known as tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
1-Boc-5-methyl-3-piperidinone can be synthesized through various synthetic routes. One common method involves the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions and the use of automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-5-methyl-3-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protecting group can be replaced by other functional groups using reagents like trifluoroacetic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidines.
Scientific Research Applications
1-Boc-5-methyl-3-piperidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: this compound is utilized in the synthesis of drug candidates for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-5-methyl-3-piperidinone depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc-protecting group is removed in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes, receptors, and ion channels .
Comparison with Similar Compounds
1-Boc-5-methyl-3-piperidinone can be compared with other similar compounds, such as:
1-Boc-3-piperidone: This compound lacks the methyl group at the 5-position and is used in similar synthetic applications.
1-Boc-4-piperidone: This compound has the carbonyl group at the 4-position instead of the 3-position and is used in the synthesis of different organic molecules.
1-Boc-2-piperidone: This compound has the carbonyl group at the 2-position and is used in the synthesis of chiral compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOEWQIZRMJQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509382-47-1 |
Source
|
Record name | tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.